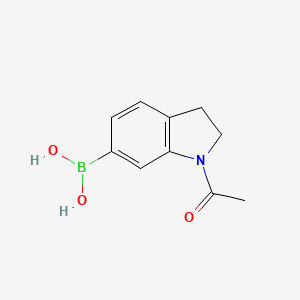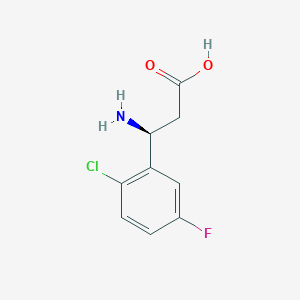
Potassium (cyclopropylethynyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (cyclopropylethynyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C3H5BF3K. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and versatility as a boronic acid surrogate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (cyclopropylethynyl)trifluoroborate can be synthesized from cyclopropylboronic acid. The typical synthetic route involves the reaction of cyclopropylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is then purified and packaged for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (cyclopropylethynyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are the coupled organic compounds, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Potassium (cyclopropylethynyl)trifluoroborate is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.
Industry: Applied in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism of action of potassium (cyclopropylethynyl)trifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
Potassium (cyclopropylethynyl)trifluoroborate is unique among organotrifluoroborates due to its cyclopropylethynyl group, which imparts distinct reactivity and stability. Similar compounds include:
Potassium vinyltrifluoroborate: Used as a vinylating agent in cross-coupling reactions.
Potassium cyclopropyltrifluoroborate: Similar structure but lacks the ethynyl group, used in similar cross-coupling reactions.
These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C5H5BF3K |
|---|---|
Poids moléculaire |
172.00 g/mol |
Nom IUPAC |
potassium;2-cyclopropylethynyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H5BF3.K/c7-6(8,9)4-3-5-1-2-5;/h5H,1-2H2;/q-1;+1 |
Clé InChI |
KCJCMXOILDLCFG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C#CC1CC1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



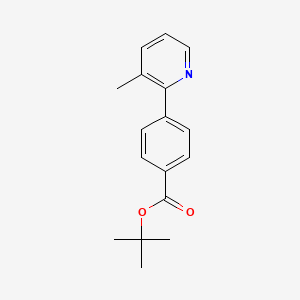
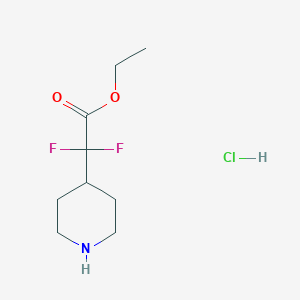
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B13034369.png)
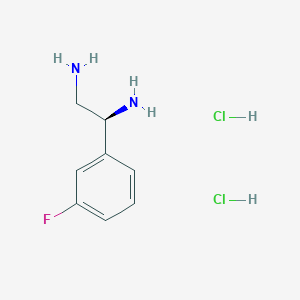
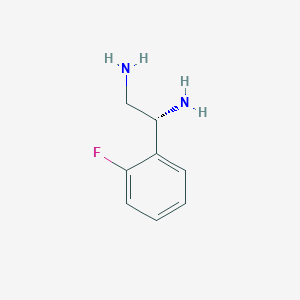
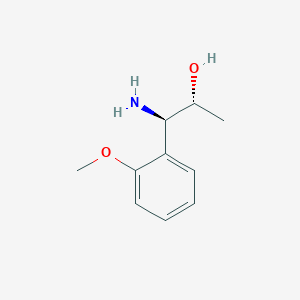
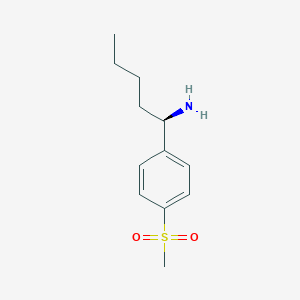
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)

